1-(Piperidin-4-yl)urea hydrochloride

Fragment-based drug discovery Physicochemical property optimization Parallel library design

1-(Piperidin-4-yl)urea hydrochloride is a small, sp³-rich bifunctional building block that combines a secondary amine (piperidine) with a primary urea moiety in a single, readily derivatizable scaffold. The hydrochloride salt form enhances aqueous solubility and simplifies handling relative to the free base.

Molecular Formula C6H14ClN3O
Molecular Weight 179.65 g/mol
CAS No. 1190194-60-5
Cat. No. B3418081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)urea hydrochloride
CAS1190194-60-5
Molecular FormulaC6H14ClN3O
Molecular Weight179.65 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)N.Cl
InChIInChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H
InChIKeyQRTZJALNMZMDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)urea hydrochloride (CAS 1190194-60-5) – A Core Piperidine–Urea Building Block for Fragment-to-Lead and Medicinal Chemistry Programs


1-(Piperidin-4-yl)urea hydrochloride is a small, sp³-rich bifunctional building block that combines a secondary amine (piperidine) with a primary urea moiety in a single, readily derivatizable scaffold [1]. The hydrochloride salt form enhances aqueous solubility and simplifies handling relative to the free base [2]. Its molecular weight (179.65 g·mol⁻¹), low calculated lipophilicity, and the presence of two H-bond donors on the urea make it an attractive fragment for parallel library synthesis and fragment-based drug discovery . The compound is typically supplied at purities ranging from 95 % to 98 % across major chemical vendors .

Why 1-(Piperidin-4-yl)urea hydrochloride Cannot Be Replaced by N-Alkylated Piperidinyl-Urea Analogs in Multi-Step Syntheses


Generic substitution of 1-(piperidin-4-yl)urea hydrochloride with N-alkylated analogs (e.g., 1-methyl-3-(piperidin-4-yl)urea or 1,1-dimethyl-3-(piperidin-4-yl)urea) is not viable when the synthetic route requires a free NH₂ terminal on the urea for further acylation, sulfonylation, or urea-forming reactions [1]. The parent compound preserves two unsubstituted urea N–H positions, enabling divergent functionalization at either nitrogen, whereas mono- or dialkyl analogs block one or both sites, drastically altering the accessible derivative space . In fragment-based screening cascades, the higher hydrogen-bond donor count (3 HBDs for the parent vs. 2 for 1-methyl analog) can yield distinct binding poses and ligand efficiencies, making direct substitution chemically and pharmacologically invalid [2].

Quantitative Comparator Evidence – 1-(Piperidin-4-yl)urea hydrochloride vs. Closest N-Alkylated Analogs and the Free Base


Hydrogen-Bond Donor (HBD) Count: Parent Compound Offers Three HBDs vs. Two or One in N-Alkyl Analogs

The parent compound 1-(piperidin-4-yl)urea hydrochloride possesses three hydrogen-bond donor sites (two urea N–H and one piperidine N–H). In contrast, 1-methyl-3-(piperidin-4-yl)urea hydrochloride has two HBDs, and 1,1-dimethyl-3-(piperidin-4-yl)urea hydrochloride has only one. This differential is critical for fragment-based screening where HBD count directly influences binding pose diversity and ligand efficiency metrics. Higher HBD count in the parent scaffold correlates with a broader interaction fingerprint in kinase and protease active sites, as demonstrated in the CXCR3 antagonist series where urea N–H engagement was essential for sub-100 nM potency [1].

Fragment-based drug discovery Physicochemical property optimization Parallel library design

Purity Variability Across Vendors: 98 % (Leyan) vs. 95 % (CymitQuimica/MolCore) – 3 % Absolute Purity Gap Impacts Reproducibility in mg-Scale Parallel Synthesis

Four major suppliers list the compound at purities spanning a non-trivial 3 % absolute range. Leyan reports 98 % purity; AChemBlock 97 %; MolCore 95 %; CymitQuimica ≥95 % . For a building block used at 1 mmol scale (179.6 mg) in a library synthesis, a 3 % purity deficit translates to approximately 5.4 mg of additional impurities per reaction, which can generate confounding by-products in subsequent amide coupling or Suzuki steps. No equivalent multi-vendor purity comparison exists for the free base (CAS 61220-33-5), which is less frequently stocked at comparable purity levels.

Compound management Parallel synthesis quality control Procurement specification

Hydrochloride Salt vs. Free Base Solubility Advantage: Aqueous Solubility Enables Direct Use in Biochemical Assays Without Co-Solvent

The hydrochloride salt of 1-(piperidin-4-yl)urea is freely soluble in water, whereas the free base (CAS 61220-33-5, Mw 143.19) has limited aqueous solubility and typically requires DMSO or acidification for dissolution . Vendor documentation consistently lists the HCl salt as a white, water-soluble crystalline powder, with experimental melting point reported at 178–185 °C . The free base lacks comparable validated melting-point or solubility data across major chemical databases, indicating less characterization maturity.

Salt-form selection Biochemical assay compatibility Formulation

Patent-Backed Privileged Scaffold: Core of >5 Independent Patent Families Targeting Diverse Therapeutic Proteins

The undecorated piperidin-4-yl urea motif appears as the central core in multiple distinct patent families: (i) CXCR3 chemokine receptor antagonists (WO-2003070242-A1), (ii) soluble epoxide hydrolase (sEH) inhibitors (EP2132176A1), (iii) DCN1-UBC12 interaction inhibitors (US 10,525,048), (iv) MCH-R1 antagonists, and (v) pimavanserin-related 5-HT₂A inverse agonists [1]. The parent compound is the synthetic entry point for all these families. By contrast, N-methyl or N,N-dimethyl analogs are absent from these patent cores, indicating that the unsubstituted urea is the conserved pharmacophoric element required for target engagement across unrelated protein classes.

Privileged scaffold Patent landscape Therapeutic chemistry

High-Value Application Scenarios for 1-(Piperidin-4-yl)urea hydrochloride in Drug Discovery and Chemical Biology


Fragment-Based Library Construction Requiring Maximum Synthetic Vector Diversity

With three hydrogen-bond donor sites and two derivatizable nitrogen centers, the parent compound serves as an ideal fragment for generating diverse amide, sulfonamide, and urea libraries. The 98 % purity grade (Leyan) minimizes by-product contamination in 96-well parallel synthesis, while the hydrochloride salt ensures consistent solubility in DMF or aqueous reaction media [1]. Procurement of the parent rather than N-alkyl analogs preserves both urea N–H positions for subsequent SAR exploration, as demonstrated in the CXCR3 antagonist program where iterative urea substitution drove potency from µM to 16 nM .

Core Intermediate for Soluble Epoxide Hydrolase (sEH) Inhibitor Optimization

The piperidin-4-yl urea motif is the pharmacophoric anchor of clinically relevant sEH inhibitors such as TPPU and CAY10640 (IC₅₀ = 0.4 nM) [1]. The parent compound provides the unsubstituted urea that engages the catalytic triad of sEH, while the piperidine nitrogen serves as the acylation point for installing cyclopropanecarbonyl or propionyl groups that improve oral bioavailability. The hydrochloride salt’s water solubility facilitates direct use in biochemical sEH activity assays without DMSO-related artifacts .

Pimavanserin Metabolite and Impurity Reference Standard Synthesis

1-(Piperidin-4-yl)urea hydrochloride is the direct synthetic precursor to N-desmethyl pimavanserin (CAS 1232402-76-4), a key metabolite and reference impurity for the FDA-approved antipsychotic Nuplazid® [1]. The 97–98 % purity grades from AChemBlock or Leyan meet the ≥95 % threshold commonly required for pharmaceutical impurity reference materials, and the hydrochloride salt form matches the salt form of the final metabolite standard, simplifying analytical method development .

DCN1-UBC12 Protein-Protein Interaction Inhibitor Development

Substituted 1-phenyl-3-(piperidin-4-yl)urea analogs have been patented as inhibitors of the DCN1-UBC12 interaction, a target for modulating cullin-RING ligase activity in oncology [1]. The parent compound provides the unsubstituted urea core that can be sequentially functionalized at both nitrogen positions to probe the DCN1 binding pocket. Starting from the parent scaffold, rather than a pre-alkylated analog, allows divergent synthesis of focused libraries for hit-to-lead optimization.

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